molecular formula C21H26N4O B5148051 4-(4-Cyclohexylpiperazin-1-yl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

4-(4-Cyclohexylpiperazin-1-yl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B5148051
M. Wt: 350.5 g/mol
InChI Key: FLPCQNUJNGJMJS-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylpiperazin-1-yl)-2-methyl-1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-15-22-19-17-9-5-6-10-18(17)26-20(19)21(23-15)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPCQNUJNGJMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C4CCCCC4)OC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)-2-methyl-1benzofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation may involve the acylation of benzofuran derivatives followed by cyclization with hydrazine hydrate . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylpiperazin-1-yl)-2-methyl-1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyclohexylpiperazin-1-yl)-2-methyl-1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, such as the cyclohexylpiperazine moiety, which imparts distinct biological activities. Its ability to inhibit PARP-1 with high potency and low toxicity to normal cells makes it a promising candidate for anticancer drug development .

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